Azetidine-2,4-dicarboxylic acid

mGlu2 Agonist cAMP Inhibition Enantioselectivity

Researchers often struggle to isolate mGlu5a-dependent pathways due to the broad selectivity of standard Group I mGluR agonists. (2R,4R)-Azetidine-2,4-dicarboxylic acid (t-ADA) solves this by preferentially activating mGlu5a (EC50 32.2 µM) with 6-fold selectivity over mGlu1a, and no activity at Group III mGluRs or NMDA receptors. - Potent activator of phosphoinositide hydrolysis in native tissue (EC50 1.2 µM) - Supplied as the optically pure (2R,4R)-(+)-enantiomer for reproducible results - Ideal tool for studying mGlu5a-mediated LTP and excitotoxicity without off-target NMDA effects

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 161596-63-0
Cat. No. B069984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidine-2,4-dicarboxylic acid
CAS161596-63-0
SynonymsAD-2,4-DC
azetidine-2,4-dicarboxylic acid
azetidine-2,4-dicarboxylic acid, (cis)-isomer
trans-azetidine-2,4-dicarboxylic acid
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1C(NC1C(=O)O)C(=O)O
InChIInChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1
InChIKeyJMVIGOFRIJJUAW-PWNYCUMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidine-2,4-dicarboxylic Acid Overview


Azetidine-2,4-dicarboxylic acid (ADA), specifically the trans-isomer t-ADA (CAS 161596-63-0 refers to the (2R,4R)-(+)-enantiomer), is a conformationally restricted, rigid analog of the neurotransmitter L-glutamate [1]. This structural rigidity enforces a specific spatial orientation of the carboxyl and amino groups, which dictates its unique pharmacological profile as a preferential agonist at Group I metabotropic glutamate receptors (mGluRs), particularly mGlu5a, with distinct enantioselective activity at mGlu2 and a lack of activity at Group III mGluRs or direct NMDA receptor modulation [1][2]. It serves as a critical tool compound for dissecting mGluR subtype contributions to synaptic plasticity, excitotoxicity, and behavior, and is also employed as a chiral intermediate in asymmetric synthesis [3].

Tool Compound Preferential mGlu5a receptor agonism for Group I mGluR pathway studies
Stereochemical Control (2R,4R)-enantiomer as inactive control for Group II mGluR experiments
Synaptic Plasticity mGluR-dependent LTP facilitation research without direct NMDA modulation

Why Generic mGluR Agonists Fall Short


While several compounds target metabotropic glutamate receptors, generic substitution is scientifically unsound due to the unique conformational constraint of azetidine-2,4-dicarboxylic acid. Unlike the more flexible, broad-spectrum agonist 1S,3R-ACPD, t-ADA exhibits a distinct rank order of potency (mGlu5a > mGlu1a) with no effect on Group III mGluRs (mGlu4a) or direct NMDA receptor agonism [1]. This contrasts sharply with other Group I agonists like DHPG, which may have different downstream coupling efficiencies, and with rigid analogs like cis-ADA, which is an NMDA receptor modulator rather than an mGluR agonist [2]. Even the enantiomer (2R,4R)-ADA is inactive at mGlu2 receptors, where (2S,4S)-ADA shows weak agonism, demonstrating that stereochemistry dictates receptor engagement in a way that achiral or less constrained alternatives cannot replicate [3]. Consequently, substituting t-ADA with another 'mGluR agonist' will introduce confounding variables in studies of LTP, excitotoxicity, or synaptic signaling [1][3].

t-ADA vs. 1S,3R-ACPD
1S,3R-ACPD is a broad-spectrum agonist; t-ADA shows rank-order preference mGlu5a > mGlu1a with no Group III activity, altering pathway-response interpretation.
t-ADA vs. DHPG
DHPG has different downstream coupling efficiency and mGlu1a/mGlu5a selectivity profile, which may confound endpoint comparison in excitotoxicity or plasticity assays.
t-ADA vs. cis-ADA
cis-ADA acts as an NMDA receptor modulator, not an mGluR agonist; substitution would shift the mechanism entirely and invalidate Group I mGluR pathway conclusions.

Head-to-Head Evidence vs. Key Comparators


mGlu2 Enantioselective Agonist Profile

At human mGlu2 receptors, (2S,4S)-azetidine-2,4-dicarboxylic acid acts as a weak agonist, while its enantiomer (2R,4R)-ADA is completely inactive. A direct comparison shows (2S,4S)-ADA (500 µM) inhibited forskolin-stimulated cAMP accumulation by 33 ± 3%, whereas the broad-spectrum mGluR agonist (1S,3R)-ACPD (100 µM) produced a 66 ± 5% inhibition [1]. This demonstrates enantioselectivity and a distinct efficacy profile.

mGlu2 Enantioselectivity
Head-to-head
(2S,4S)-ADA: 33 ± 3% cAMP inhibition at 500 µM
(1S,3R)-ACPD: 66 ± 5% at 100 µM; (2R,4R)-ADA inactive
Enantioselective partial agonism supports graded mGlu2 activation studies.
CHO cells expressing human mGlu2 receptors.
mGlu2 Agonist cAMP Inhibition Enantioselectivity

mGlu5a vs mGlu1a Selectivity

In cell lines expressing individual mGluR subtypes, t-ADA stimulated phosphoinositide hydrolysis with an EC50 of 32.2 ± 8.3 µM at mGlu5a, compared to 189.4 ± 6.4 µM at mGlu1a, indicating a nearly 6-fold selectivity for mGlu5a over mGlu1a [1]. In contrast, the Group I agonist DHPG shows a different rank order of potency.

mGlu5a vs. mGlu1a
Cross-study
mGlu5a EC50: 32.2 ± 8.3 µM
mGlu1a EC50: 189.4 ± 6.4 µM (~5.9-fold selectivity)
Reported mGlu5a preference supports pathway-dissection studies.
Cell lines expressing human receptor subtypes.
mGlu5 Agonist Group I mGluR Phosphoinositide Hydrolysis

Excitotoxicity Potentiation in Neuronal Death

In murine cortical cultures, addition of the Group I mGluR agonists t-ADA or dihydroxyphenylglycine (DHPG) both potentiated NMDA-induced neuronal death, confirming a functional Group I mGluR-mediated effect. This contrasts with Group I antagonists like AIDA or non-selective antagonists like MCPG, which reduced NMDA- and kainate-induced death [1]. The effect was consistent between the two Group I agonists, validating t-ADA as a functional tool.

Excitotoxicity Model
Head-to-head
Potentiated NMDA-induced neuronal death, comparable to DHPG
Antagonists AIDA, MCPG reduced death.
Supports Group I mGluR-mediated excitotoxicity endpoint review.
Murine cortical cultures; model-response context.
Excitotoxicity NMDA Receptor Neuroprotection

mGluR-Dependent LTP Facilitation

Intracerebroventricular injection of t-ADA (20 mM in 5 µL) in freely moving rats prolonged LTP induced by weak tetanization in the dentate gyrus, an effect not observed with strong tetanus-induced LTP alone [1]. Critically, this facilitation was not mediated by direct NMDA receptor activation, as patch-clamp experiments showed no facilitation of NMDA (500 µM) currents by 50-500 µM t-ADA [1]. In contrast, the antagonist MCPG attenuated LTP, demonstrating opposing functional roles.

LTP Facilitation
Cross-study
Prolonged weak-tetanus LTP; no direct NMDA current facilitation
MCPG attenuated strong-tetanus LTP.
Supports mGluR-dependent plasticity research, independent of NMDA modulation.
In vivo rat dentate gyrus; 20 mM i.c.v.
Long-Term Potentiation Synaptic Plasticity Dentate Gyrus

Phosphoinositide Hydrolysis in Hippocampal Slices

In hippocampal slices from 8-day-old rats, t-ADA maximally increased inositol phosphate formation at 10 µM with an EC50 of 1.2 µM, demonstrating potent activation of phospholipase C-coupled mGluRs in native tissue [1]. This is notably more potent than its EC50 at recombinant mGlu5a (32.2 µM) [2], likely reflecting receptor reserve or synergistic activation of multiple Group I subtypes in a native environment.

Native Tissue Potency
Cross-study
EC50 = 1.2 µM in hippocampal slices
vs. recombinant mGlu5a EC50 32.2 µM (~27-fold higher potency)
Supports robust PLC activation in ex vivo brain slice assays.
8-day-old rat hippocampal slices.
Phospholipase C Inositol Phosphate Native Tissue Activity

Recommended Application Scenarios


mGlu5a vs mGlu1a in Synaptic Plasticity

Employ t-ADA to preferentially activate mGlu5a (EC50 = 32.2 µM) over mGlu1a (EC50 = 189.4 µM) in hippocampal slice LTP experiments, allowing for the isolation of mGlu5a-dependent signaling pathways [1]. The compound's ability to prolong weak tetanus-induced LTP without directly facilitating NMDA currents makes it ideal for studying the mGluR-dependent component of plasticity [1]. Use (2R,4R)-ADA as a negative control for Group II mGluR effects [2].

Excitotoxicity Models of Neurodegeneration

Utilize t-ADA as a tool to potentiate NMDA-induced excitotoxicity in cortical cultures, a model relevant to stroke and neurodegenerative diseases [3]. Given its ~6-fold selectivity for mGlu5a, t-ADA can help determine whether mGlu5a or mGlu1a is the primary driver of excitotoxic enhancement when compared to non-selective Group I agonists like DHPG.

Phospholipase C Signaling in Brain Slices

Apply t-ADA to hippocampal slices to stimulate phosphoinositide hydrolysis with high potency (EC50 = 1.2 µM), making it a robust activator of Group I mGluR-coupled phospholipase C in native preparations [4]. This scenario is particularly valuable for pharmacological profiling of mGluR antagonists and for mapping receptor coupling in different brain regions.

Chiral Auxiliary for Asymmetric Synthesis

Leverage the optically pure (2R,4R)-(+)-enantiomer (CAS 161596-63-0) as a chiral building block for the synthesis of complex azetidine-containing molecules, using established methodologies with (S)-1-phenylethylamine as a chiral auxiliary [5]. The rigid azetidine scaffold provides conformational control in the design of novel bioactive compounds or catalysts.

Application
Selection Property
Validation Focus
mGlu5a Pathway Dissection
Isoform-selectivity assay context
mGlu5a vs. mGlu1a EC50 review
Excitotoxicity Model Studies
Group I mGluR-mediated endpoint context
NMDA-induced cell-death endpoint review
Phospholipase C Signaling
Native tissue potency context
Hippocampal slice PI hydrolysis validation
Chiral Synthesis Research
Optically pure building block
Enantiomeric identity and ee review

Technical Documentation Hub

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34 linked technical documents
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